2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone
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Overview
Description
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone is a synthetic organic compound belonging to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable naphthyridine derivative, followed by chlorination and methoxylation under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A basic naphthyridine structure without additional substituents.
3-Chloro-1,5-naphthyridine: Similar structure with a chlorine substituent.
6-Methoxy-1,5-naphthyridine: Similar structure with a methoxy substituent.
Uniqueness
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)Ethanone is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H8BrClN2O2 |
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Molecular Weight |
315.55 g/mol |
IUPAC Name |
2-bromo-1-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-9-3-2-7-11(15-9)10(8(16)4-12)6(13)5-14-7/h2-3,5H,4H2,1H3 |
InChI Key |
FEFDQDQNEUTTFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C(=O)CBr |
Origin of Product |
United States |
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